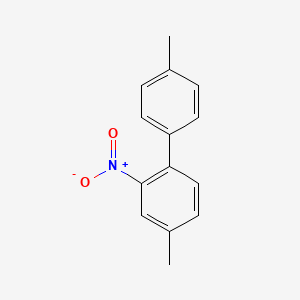

4,4'-Dimethyl-2-nitrobiphenyl

Description

4,4'-Dimethyl-2-nitrobiphenyl is a biphenyl derivative featuring two methyl groups at the para positions of one benzene ring and a nitro group at the ortho position of the adjacent ring.

Propriétés

Numéro CAS |

53356-70-0 |

|---|---|

Formule moléculaire |

C14H13NO2 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

4-methyl-1-(4-methylphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3 |

Clé InChI |

APGSMLUEVFZMTC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Dimethyl-2-nitrobiphenyl can be synthesized through the nitration of 4,4’-dimethylbiphenyl. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. One efficient method involves the use of nitrogen dioxide and molecular oxygen over zeolites, which allows for regioselective nitration with high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethyl-2-nitrobiphenyl may involve large-scale nitration processes using continuous flow reactors. The use of solid acid catalysts like zeolites can improve the efficiency and environmental impact of the process by reducing the need for hazardous acids and allowing for catalyst recycling .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dimethyl-2-nitrobiphenyl undergoes various chemical reactions, including:

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Common Reagents and Conditions

Reduction: Triethyl phosphite in the presence of solvents like cumene or t-butylbenzene.

Substitution: Various electrophiles can be used under acidic or basic conditions, depending on the desired substitution pattern.

Major Products Formed

Reduction: 4,4’-Dimethyl-2-aminobiphenyl.

Substitution: Depending on the electrophile used, various substituted biphenyl derivatives can be formed.

Applications De Recherche Scientifique

4,4’-Dimethyl-2-nitrobiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 4,4’-Dimethyl-2-nitrobiphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to DNA damage and other cellular effects . The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Stability

The nature and position of substituents on biphenyl frameworks significantly alter their properties. Key comparisons include:

4,4'-Dinitrobiphenyl (C₁₂H₈N₂O₄)

- Structure : Two nitro groups at para positions.

- Reactivity: The electron-withdrawing nitro groups enhance electrophilic substitution resistance but increase susceptibility to nucleophilic attack.

- Applications: Used in pharmaceuticals and liquid crystals due to strong intermolecular interactions. 4,4'-Dimethyl-2-nitrobiphenyl may exhibit reduced polarity, favoring solubility in non-polar solvents .

4,4'-Dichloro-2-nitro-1,1'-biphenyl

- Structure : Chlorine (electron-withdrawing) at para positions and nitro at ortho.

- Reactivity : Chlorine substituents increase oxidative stability compared to methyl groups. The steric bulk of methyl groups in 4,4'-Dimethyl-2-nitrobiphenyl may hinder reactions at the ortho nitro position .

4-Acetyl-4’-methoxy-2-nitrobiphenyl

- Structure : Methoxy (electron-donating) and acetyl (electron-withdrawing) groups.

- Reactivity : Methoxy groups enhance resonance stabilization, while acetyl groups direct electrophilic substitution. In 4,4'-Dimethyl-2-nitrobiphenyl, methyl groups lack strong directing effects, leading to distinct regioselectivity in further functionalization .

Physical Properties and Structural Insights

- Melting Points : Methyl groups likely reduce melting points compared to polar substituents (e.g., methoxy or nitro) due to weaker intermolecular forces.

- Solubility : Methyl groups enhance organic solvent compatibility, contrasting with nitro-dominated derivatives .

Isomeric Comparisons

Positional isomerism profoundly impacts properties:

- 2,2'-Dinitrobiphenyl : Adjacent nitro groups create steric strain, reducing stability compared to 4,4'-Dimethyl-2-nitrobiphenyl’s para-methyl arrangement .

- 4,4'-Dimethyl-3-nitrobiphenyl : A meta-nitro isomer would exhibit different electronic effects, altering reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.